2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with an ethyl group at position 2 and a p-tolyl group at position 6, along with two keto groups at positions 5 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multicomponent reactions. One common method includes the reaction of aldehydes, guanidine, electron-deficient acetylenic compounds, tert-butyl isocyanide, and hydrazonoyle chloride in aqueous media . This method is advantageous due to its short reaction times, high product yields, and the ability to separate catalyst and product using simple procedures .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts such as triethylamine can enhance the yield and purity of the final product . Additionally, the process can be optimized for scalability by adjusting reaction conditions such as temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves the inhibition of endoplasmic reticulum stress, apoptosis, and the nuclear factor kappa B inflammatory pathway . The compound interacts with molecular targets such as activating transcription factor 4 and nuclear factor kappa B proteins, leading to reduced expression of stress markers and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also have a pyrimidine core and are known for their anti-inflammatory properties.
Uniqueness
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and p-tolyl groups, along with the keto functionalities, contributes to its diverse range of applications and mechanisms of action.
Properties
IUPAC Name |
2-ethyl-6-(4-methylphenyl)-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-17-8-11-12(16-17)13(19)18(14(20)15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHLDRWENMLQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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